Granatin B

Description

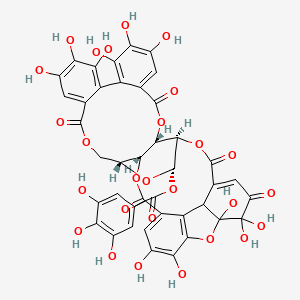

Structure

2D Structure

Properties

Molecular Formula |

C41H28O27 |

|---|---|

Molecular Weight |

952.6 g/mol |

IUPAC Name |

[(8R,9S,27R,29S,30R)-2,3,14,15,16,19,20,21,36,36,37-undecahydroxy-6,11,24,32,35-pentaoxo-7,10,25,28,31,40-hexaoxaoctacyclo[35.2.1.05,39.08,27.09,30.012,17.018,23.033,38]tetraconta-1(39),2,4,12,14,16,18,20,22,33-decaen-29-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-37(57)11-5-17(46)27(51)31-22(11)23-12(38(58)66-33)6-19(47)40(59,60)41(23,61)68-31)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23?,30-,32+,33-,39+,41?/m1/s1 |

InChI Key |

FFNTWLBZRJZJEJ-PYGBXMOSSA-N |

SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=O)C(C6(C5C7=C(O6)C(=C(C=C7C(=O)O3)O)O)O)(O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=O)C(C6(C5C7=C(O6)C(=C(C=C7C(=O)O3)O)O)O)(O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=O)C(C6(C5C7=C(O6)C(=C(C=C7C(=O)O3)O)O)O)(O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Granatin B: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granatin B, a prominent ellagitannin found in pomegranate (Punica granatum), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its multifaceted roles as a carbonic anhydrase inhibitor, an antioxidant, and a promising anti-cancer agent. Particular focus is placed on its mechanisms of action in inducing apoptosis and cell cycle arrest in cancer cells. This document also collates available quantitative data and outlines key experimental protocols for the isolation, characterization, and biological evaluation of this compelling natural compound.

Chemical Structure and Properties

This compound is a complex hydrolyzable tannin with a chemical formula of C₄₁H₂₈O₂₇ and a molar mass of 952.64 g/mol .[1][2] Its intricate structure is characterized by a glucose core esterified with gallic acid and a hexahydroxydiphenoyl (HHDP) group, which is further linked to another galloyl group. This complex arrangement, featuring multiple phenolic hydroxyl groups, is central to its chemical reactivity and biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(8R,9S,27R,29S,30R)-2,3,14,15,16,19,20,21,36,36,37-undecahydroxy-6,11,24,32,35-pentaoxo-7,10,25,28,31,40-hexaoxaoctacyclo[35.2.1.0⁵,³⁹.0⁸,²⁷.0⁹,³⁰.0¹²,¹⁷.0¹⁸,²³.0³³,³⁸]tetraconta-1(39),2,4,12,14,16,18,20,22,33-decaen-29-yl] 3,4,5-trihydroxybenzoate |

| SMILES | C1[C@@H]2[C@@H]3--INVALID-LINK--OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=O)C(C6(C5C7=C(O6)C(=C(C=C7C(=O)O3)O)O)O)(O)O">C@@HOC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

| InChI Key | FFNTWLBZRJZJEJ-PYGBXMOSSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₁H₂₈O₂₇ | [1] |

| Molar Mass | 952.64 g/mol | [1] |

| Melting Point | 285 °C (decomposes) | Experimental |

| Water Solubility | 5.7 g/L (Predicted) | ALOGPS |

| logP | 2.36 (Predicted) | ALOGPS |

| pKa (Strongest Acidic) | 5.65 (Predicted) | ChemAxon |

Biological Activity and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug development.

Carbonic Anhydrase Inhibition

Antioxidant Activity

The polyphenolic structure of this compound, rich in hydroxyl groups, endows it with potent antioxidant properties. It acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) and mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-Cancer Activity

A growing body of evidence highlights the significant anti-cancer potential of this compound. Studies have demonstrated its efficacy against various cancer cell lines, including glioma and colorectal cancer.[1][4][5]

In glioma cells, this compound has been shown to induce apoptosis, or programmed cell death.[1][4] This is achieved through the activation of the intrinsic mitochondrial pathway, marked by a significant increase in the activity of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[1] Furthermore, this compound downregulates the expression of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and metastasis.[1]

In colorectal cancer cells, such as the HT-29 cell line, this compound's anti-cancer effects are mediated by the induction of reactive oxygen species (ROS).[5][6] This increase in intracellular ROS triggers apoptosis and leads to S-phase cell cycle arrest, effectively halting the proliferation of cancer cells.[5][6]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Isolation of this compound from Punica granatum

A general procedure for the extraction and isolation of tannins, including this compound, from pomegranate peel is as follows:

-

Preparation of Plant Material : Dried and powdered pomegranate peels are used as the starting material.

-

Extraction : The powdered peel is subjected to extraction with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol (B129727) or ethanol), often using techniques like maceration, Soxhlet extraction, or pressurized liquid extraction to enhance efficiency.[7]

-

Purification : The crude extract is then subjected to a series of chromatographic techniques for purification. This may involve column chromatography using resins like Sephadex LH-20, followed by semi-preparative HPLC to isolate pure this compound.[8]

Structural Characterization

A complete assignment of the proton and carbon-13 NMR spectra of this compound has been achieved.[9] Typical experimental parameters would involve:

-

Spectrometer : A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Solvent : Deuterated acetone (B3395972) (acetone-d6) or dimethyl sulfoxide (B87167) (DMSO-d6).

-

Experiments : A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are necessary for complete structural elucidation.

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

-

Ionization Mode : Negative ion mode is often preferred for polyphenolic compounds.

-

Analysis : High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) provides accurate mass measurements. Tandem MS (MS/MS) experiments are used to study the fragmentation pathways, which can confirm the structural motifs within the molecule.[10][11]

Biological Assays

This assay is commonly used to evaluate the antioxidant activity of compounds.

-

Preparation of DPPH Solution : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction : Various concentrations of this compound are incubated with the DPPH solution in the dark.

-

Measurement : The decrease in absorbance at a specific wavelength (typically around 517 nm) is measured spectrophotometrically. The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then calculated.[12][13]

-

Cell Lines : Glioma (e.g., U87) and colorectal cancer (e.g., HT-29) cell lines are commonly used.[1][6]

-

MTT Assay : This colorimetric assay is used to assess cell viability and determine the IC50 of this compound.

-

Apoptosis Detection : Apoptosis can be quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, and DAPI staining to observe nuclear morphology changes.[4]

-

Caspase Activity Assays : The activity of caspases, such as caspase-3 and caspase-9, can be measured using commercially available colorimetric or fluorometric assay kits.[4]

Signaling Pathways

The biological effects of this compound are underpinned by its modulation of specific cellular signaling pathways.

Apoptosis Pathway in Glioma Cells

Caption: this compound induces apoptosis in glioma cells.

ROS-Mediated Signaling in Colorectal Cancer Cells

Caption: ROS-mediated effects of this compound in colorectal cancer.

Conclusion

This compound stands out as a natural compound with significant therapeutic potential. Its well-defined chemical structure, coupled with its potent biological activities as a carbonic anhydrase inhibitor, antioxidant, and anti-cancer agent, makes it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate and accelerate future research and development efforts centered on this promising molecule.

References

- 1. Effect of this compound on the glioma cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Carbonic anhydrase inhibitors from the pericarps of Punica granatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on the glioma cancer by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and punicalagin from Chinese herbal medicine pomegranate peels elicit reactive oxygen species-mediated apoptosis and cell cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recovery of Bioactive Compounds from Pomegranate (Punica granatum L.) Peel Using Pressurized Liquid Extraction [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR assignment and characterization of proton exchange of the ellagitannin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid and Comprehensive Evaluation of (Poly)phenolic Compounds in Pomegranate (Punica granatum L.) Juice by UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Bioactive Constituents and Radical Scavenging Properties of Punica granatum L. root Extracts: Focus on Antioxidant and α-amylase Inhibitory Activities [foodandnutritionjournal.org]

The Biological Activity of Granatin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granatin B, an ellagitannin predominantly found in pomegranates (Punica granatum), has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its anticancer, anti-inflammatory, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.

In Vitro Efficacy of this compound

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. While specific IC50 values are not always reported in the literature, studies have demonstrated significant dose-dependent inhibition of cell proliferation.

| Cell Line | Cancer Type | Observed Effect | Concentration Range | Reference |

| HT-29 | Colorectal Cancer | Induction of ROS-mediated apoptosis and S-phase cell cycle arrest. | Not specified | [1] |

| U87 | Glioma | Significant decrease in cell proliferation and induction of apoptosis. | 20, 40, 80 µM | [2][3] |

| A549 | Lung Carcinoma | Apoptosis induction through down-regulation of microsomal PGE synthase-1. | Not specified |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The absence of specific values in the table indicates that while inhibitory effects were observed, the precise IC50 was not reported in the cited literature.

Signaling Pathways in Anticancer Activity

In colorectal cancer cells, this compound induces apoptosis through a mechanism dependent on the generation of reactive oxygen species (ROS)[1]. This increase in intracellular ROS disrupts cellular homeostasis and triggers the apoptotic cascade.

In glioma cells, this compound has been shown to induce apoptosis by inhibiting the expression of Matrix Metalloproteinase-9 (MMP-9)[3]. MMPs are enzymes involved in the degradation of the extracellular matrix, and their inhibition can impede cancer cell invasion and metastasis. The induction of apoptosis is also associated with an increase in the activity of caspases 3 and 9.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways, including the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In Vitro Efficacy of this compound

Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have demonstrated the anti-inflammatory potential of this compound.

| Cell Line | Parameter | Observed Effect | IC50 Value | Reference |

| RAW 264.7 | NO Production | Significant inhibition | Not specified | [1] |

| RAW 264.7 | iNOS Expression | Inhibition | Not specified | |

| RAW 264.7 | COX-2 Expression | Inhibition | Not specified |

Note: While significant inhibitory effects on inflammatory markers have been observed, specific IC50 values for this compound are not consistently reported in the reviewed literature.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Carbonic Anhydrase Inhibition

This compound has been identified as a highly active inhibitor of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[4]. The inhibition of specific CA isozymes has therapeutic applications in various diseases, including glaucoma, epilepsy, and certain types of cancer.

| Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Reference |

| Carbonic Anhydrase | Not specified | Noncompetitive (for related compounds) | [4] |

Note: While this compound is reported as a highly active inhibitor, the specific Ki value was not found in the reviewed literature. The type of inhibition is inferred from studies on similar ellagitannins from the same source.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for iNOS and COX-2 Expression

This protocol is used to determine the effect of this compound on the protein expression of iNOS and COX-2 in LPS-stimulated macrophages.

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells and treat with this compound for a specified time before stimulating with LPS (1 µg/mL) for 24 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Gelatin Zymography for MMP-9 Activity

This assay is used to detect the enzymatic activity of MMP-9 in conditioned media from cancer cells treated with this compound.

Procedure:

-

Sample Preparation: Culture cancer cells (e.g., U87 glioma cells) in serum-free media with or without this compound. Collect the conditioned media and concentrate it.

-

Gel Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 24-48 hours to allow for gelatin degradation by MMPs.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

-

Analysis: Areas of gelatinase activity will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.

Conclusion

This compound, a prominent ellagitannin from pomegranates, exhibits a remarkable spectrum of biological activities with significant therapeutic potential. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its potent anti-inflammatory and carbonic anhydrase inhibitory properties, underscores its importance as a lead compound for further investigation in drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers to explore the full therapeutic utility of this promising natural product. Further studies are warranted to elucidate the precise IC50 and Ki values across a broader range of biological targets to fully characterize its potency and selectivity.

References

- 1. This compound and punicalagin from Chinese herbal medicine pomegranate peels elicit reactive oxygen species-mediated apoptosis and cell cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on the glioma cancer by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on the glioma cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors from the pericarps of Punica granatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

Granatin B and the Modulation of Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granatin B, a prominent ellagitannin found in pomegranate peels, is emerging as a significant modulator of intracellular reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core mechanisms by which this compound is understood to influence ROS-related signaling pathways, including Nuclear factor erythroid 2-related factor 2 (Nrf2), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB). This document details established experimental protocols for investigating these interactions and presents available quantitative data to support further research and development. The intricate signaling cascades are visually represented through detailed diagrams to facilitate a deeper understanding of the molecular interactions.

Introduction to this compound and Reactive Oxygen Species

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). While essential for various physiological processes at low concentrations, excessive ROS production leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This compound is a hydrolyzable tannin belonging to the class of ellagitannins, which are esters of hexahydroxydiphenic acid and a polyol, typically glucose. It is abundantly found in the peel of pomegranates (Punica granatum)[1]. Emerging research highlights the potent antioxidant and anti-inflammatory properties of this compound, largely attributed to its ability to modulate intracellular ROS levels. Mechanistic studies have revealed that this compound can induce ROS-mediated apoptosis in cancer cells, suggesting its potential as a therapeutic agent[2].

This guide will delve into the known and hypothesized mechanisms of this compound's interaction with key signaling pathways that govern the cellular response to oxidative stress.

Quantitative Data on Antioxidant and ROS-Modulating Activities

While direct quantitative data on the ROS scavenging activity of isolated this compound is limited in publicly available literature, studies on pomegranate peel extracts rich in this compound provide valuable insights into its potential efficacy.

A study on a pomegranate peel ellagitannin-enriched extract (PETE), containing 29% this compound, demonstrated significant antioxidant and radical scavenging activities in a concentration-dependent manner[1]. The half-maximal inhibitory concentration (IC₅₀) values for scavenging various radicals are summarized in the table below.

| Assay | IC₅₀ (µg/mL) of Pomegranate Peel Extract (29% this compound) | Reference Compound | Reference Compound IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | 4.74 | Trolox | Not specified in source |

| ABTS Radical Scavenging | Not specified in source | Trolox | Not specified in source |

| Superoxide Anion (O₂⁻) Scavenging | 21.91 | Trolox | Not specified in source |

| Nitric Oxide (NO) Scavenging | Not specified in source | Trolox | Not specified in source |

Data extracted from a study on a pomegranate peel ellagitannin-enriched extract[1]. It is important to note that these values represent the activity of the entire extract and not solely purified this compound.

Furthermore, in cellular models, this extract has been shown to protect erythrocytes from oxidative hemolysis and restore reduced glutathione (B108866) (GSH) levels[1]. In cancer cells, paradoxically, the extract induced a significant increase in ROS production, leading to cell death, highlighting a cell-type-specific pro-oxidant effect[1].

Modulation of Key Signaling Pathways

This compound is hypothesized to exert its effects on cellular ROS levels through the modulation of three primary signaling pathways: Nrf2/ARE, MAPK, and NF-κB.

Nrf2/ARE Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and detoxification genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

While direct evidence for this compound is still emerging, other ellagitannins have been shown to activate the Nrf2/ARE pathway. It is proposed that this compound, through its antioxidant or pro-oxidant activities depending on the cellular context, can induce the nuclear translocation of Nrf2, leading to the upregulation of cytoprotective genes.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a wide range of stimuli, including oxidative stress. The three major MAPK families are p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Oxidative stress can lead to the phosphorylation and activation of p38 and JNK, which in turn can trigger downstream events such as apoptosis.

It is plausible that this compound, by altering the intracellular redox state, can influence the phosphorylation status of p38, JNK, and ERK. In the context of cancer cells, an increase in ROS induced by this compound could lead to sustained activation of pro-apoptotic JNK and p38 pathways.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, including ROS, can lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.

This compound has demonstrated anti-inflammatory activities[2]. This suggests that in inflammatory conditions, this compound may act as an antioxidant, quenching ROS and thereby inhibiting the activation of the NF-κB pathway. This would involve preventing the phosphorylation and degradation of IκBα, thus sequestering NF-κB in the cytoplasm.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on ROS modulation and associated signaling pathways.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines based on the research question (e.g., HT-29 colorectal cancer cells for apoptosis studies, RAW 264.7 macrophages for inflammation studies).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Dissolve purified this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).

Measurement of Intracellular ROS

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for measuring total intracellular ROS.

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that allows for 70-80% confluency at the time of the assay.

-

Cell Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a positive control (e.g., H₂O₂) and an untreated control.

-

DCFH-DA Staining:

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

-

Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10-25 µM.

-

Remove the treatment medium from the cells and wash once with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Normalize the fluorescence intensity to the cell number, which can be determined in a parallel plate using a cell viability assay (e.g., MTT) or by protein quantification.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in the Nrf2, MAPK, and NF-κB pathways.

-

Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For Nrf2 nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a commercially available kit.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p38, total p38, p-p65, total p65, Nrf2, Lamin B1 for nuclear fraction, β-actin for total lysate) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the target protein to a loading control (e.g., β-actin or Lamin B1).

-

Conclusion

This compound demonstrates significant potential as a modulator of reactive oxygen species, with plausible mechanisms of action involving the Nrf2, MAPK, and NF-κB signaling pathways. While quantitative data for the purified compound is still emerging, the available information on this compound-rich extracts and the well-established roles of these pathways in oxidative stress provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate the precise molecular mechanisms of this compound and to explore its therapeutic potential in ROS-mediated diseases. Future studies should focus on generating dose-response data with purified this compound to definitively characterize its effects on these critical signaling cascades.

References

Pharmacokinetics and Bioavailability of Pomegranate Ellagitannins: A Technical Guide for Researchers

Disclaimer: Direct pharmacokinetic studies on the isolated compound Granatin B are not available in the current scientific literature. This guide focuses on the well-documented pharmacokinetics and bioavailability of pomegranate ellagitannins, the class of compounds to which this compound belongs. The metabolic fate of this compound is presumed to follow that of other major pomegranate ellagitannins, such as punicalagin.

Introduction

Pomegranate (Punica granatum L.) is a rich source of bioactive polyphenols, particularly ellagitannins, which are found in high concentrations in the fruit's peel and juice.[1][2] this compound, an ellagitannin, is a significant component of pomegranate peels.[3][4] Ellagitannins are large molecular weight polyphenols and are not absorbed intact into the bloodstream.[1] Instead, they undergo extensive metabolism within the gastrointestinal tract. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of pomegranate ellagitannins, focusing on their primary metabolites: ellagic acid and urolithins. This information is critical for researchers, scientists, and drug development professionals investigating the therapeutic potential of pomegranate-derived compounds.

Metabolism and Bioavailability

Upon oral administration, ellagitannins like this compound are hydrolyzed to ellagic acid (EA) in the stomach and small intestine.[5] This process is influenced by physiological pH.[6][7] The released ellagic acid has low solubility and is only partially absorbed.[5] The unabsorbed ellagic acid and remaining ellagitannins travel to the colon, where they are further metabolized by the gut microbiota into a series of smaller, more readily absorbable compounds known as urolithins (e.g., Urolithin A, Urolithin B).[1][5] These urolithins are then absorbed into systemic circulation, undergo conjugation in the liver (e.g., glucuronidation), and are excreted in the urine.[1] Urolithins are considered key biomarkers of ellagitannin intake and are believed to be responsible for many of the biological effects associated with pomegranate consumption.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for ellagic acid and its metabolites following the oral consumption of pomegranate juice or extracts in human and animal studies.

Table 1: Pharmacokinetic Parameters of Ellagic Acid in Humans After Pomegranate Juice Consumption

| Parameter | Value | Reference |

| Dose | 180 mL Pomegranate Juice (containing 25 mg Ellagic Acid and 318 mg Ellagitannins as Punicalagins) | [6][7] |

| Cmax | 31.9 ng/mL | [6][7] |

| Tmax | 1 hour | [6][7] |

| Elimination | Rapidly eliminated by 4 hours | [6][7] |

Table 2: Plasma Concentrations of Ellagic Acid in Animals After Oral Administration

| Animal Model | Dose | Plasma Concentration | Time Point | Reference |

| Rat | Pomegranate Leaf Extract | Not specified | Not specified | [8] |

| Rabbit | Pomegranate Fruit Extract | 247 ng/mL | 2 hours | [8] |

Note: Direct comparisons between studies are challenging due to variations in the administered product, dosage, and subject species.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. Below are summaries of typical experimental protocols used in the study of pomegranate ellagitannin bioavailability.

Human Bioavailability Study Protocol

-

Subjects: Healthy human volunteers.

-

Intervention: Oral administration of a standardized dose of pomegranate juice or extract with known concentrations of ellagitannins and ellagic acid.

-

Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-ingestion. Urine samples may also be collected over a 24-hour period.

-

Sample Processing: Plasma is separated from whole blood by centrifugation. For the analysis of total metabolites (free and conjugated), plasma and urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugates. Acidic precipitation of proteins is a common step in plasma sample preparation.[6][7]

-

Analytical Method: Quantification of ellagic acid and urolithins in plasma and urine is typically performed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS/MS) detection.[6][7][9][10] A calibration curve is generated using standards of known concentrations to ensure accurate quantification.[6][7]

Animal Pharmacokinetic Study Protocol

-

Animal Model: Commonly used models include Sprague-Dawley or Wistar rats.

-

Dosing: A defined dose of pomegranate extract or isolated ellagitannins is administered via oral gavage.

-

Sample Collection: Blood is collected via methods such as tail vein or cardiac puncture at predetermined time intervals.

-

Sample Processing and Analysis: Plasma is processed and analyzed using similar HPLC or LC-MS/MS methods as described for human studies to determine the concentrations of the analytes of interest.[8]

Visualizations

Metabolic Pathway of Pomegranate Ellagitannins

Caption: Metabolic fate of pomegranate ellagitannins after oral ingestion.

Experimental Workflow for Human Bioavailability Studies

Caption: Workflow for a human pharmacokinetic study of pomegranate metabolites.

Conclusion

The bioavailability of this compound, like other pomegranate ellagitannins, is indirect and characterized by its metabolism to ellagic acid and subsequently to urolithins by the gut microbiota. It is these metabolites that are absorbed and exert systemic biological effects. The quantitative data available, primarily for ellagic acid, indicate rapid absorption and elimination. For drug development and research purposes, it is essential to consider the metabolic transformation of ellagitannins and to focus on the pharmacokinetic profiles of their bioactive metabolites, namely ellagic acid and urolithins. Future research should aim to elucidate the specific contribution of individual ellagitannins, such as this compound, to the overall pool of these bioavailable metabolites.

References

- 1. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Primary Metabolites, Anthocyanins, and Hydrolyzable Tannins in the Pomegranate Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thehealthfactory.es [thehealthfactory.es]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Bioavailability of ellagic acid in human plasma after consumption of ellagitannins from pomegranate (Punica granatum L.) juice [escholarship.org]

- 7. Bioavailability of ellagic acid in human plasma after consumption of ellagitannins from pomegranate (Punica granatum L.) juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioavailable constituents/metabolites of pomegranate (Punica granatum L) preferentially inhibit COX2 activity ex vivo and IL-1beta-induced PGE2 production in human chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative determination of imatinib in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Granatin B as a Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granatin B, an ellagitannin predominantly found in the pericarp of Punica granatum (pomegranate), has been identified as a highly active natural inhibitor of carbonic anhydrase (CA).[1][2][3] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are integral to numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion. Notably, certain isoforms, particularly Carbonic Anhydrase IX (CA IX), are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[4] The inhibitory action of this compound on carbonic anhydrase, therefore, presents a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound as a carbonic anhydrase inhibitor, detailing its mechanism of action, potential therapeutic applications, and relevant experimental protocols.

Quantitative Inhibition Data

While identified as a potent inhibitor, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound against various human carbonic anhydrase (hCA) isoforms are not yet available in the published literature. However, studies on ellagitannins isolated from pomegranate, including punicalagin (B30970) and gallagyldilactone, have demonstrated significant inhibitory activity.[1][2] The table below summarizes the qualitative inhibitory information for this compound and related compounds from pomegranate pericarp.

| Compound | Source | Target Enzyme | Inhibition Activity | Inhibition Type (where known) | Reference |

| This compound | Punica granatum (pericarp) | Carbonic Anhydrase | Highly Active | Not explicitly stated; likely Non-competitive | [1][2] |

| Punicalagin | Punica granatum (pericarp) | Carbonic Anhydrase | Highly Active | Non-competitive | [1][2] |

| Gallagyldilactone | Punica granatum (pericarp) | Carbonic Anhydrase | Highly Active | Non-competitive | [1][2] |

| Casuarinin | Punica granatum (pericarp) | Carbonic Anhydrase | Highly Active | Not specified | [1] |

| Pedunculagin | Punica granatum (pericarp) | Carbonic Anhydrase | Highly Active | Not specified | [1] |

| Tellimagrandin I | Punica granatum (pericarp) | Carbonic Anhydrase | Highly Active | Not specified | [1] |

Mechanism of Action

The precise mechanism of carbonic anhydrase inhibition by this compound has not been definitively elucidated. However, based on studies of other ellagitannins like punicalagin and gallagyldilactone isolated from the same source, the inhibition is likely non-competitive .[1][2] This suggests that this compound does not bind to the active site of the enzyme in the same manner as the substrate. Instead, it is hypothesized to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. Phenolic compounds, a class to which this compound belongs, are known to interact with carbonic anhydrases in ways distinct from classical sulfonamide inhibitors, often by anchoring to the zinc-coordinated water molecule in the active site.[5]

Experimental Protocols

The following protocols are adapted from established methods for assessing carbonic anhydrase inhibition and can be specifically applied to the study of this compound.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor like this compound.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

This compound (isolated and purified)

-

p-Nitrophenyl acetate (B1210297) (pNPA) as the substrate

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of carbonic anhydrase in Tris-HCl buffer.

-

Prepare a stock solution of pNPA in acetonitrile.

-

-

Assay Setup:

-

In a 96-well plate, add the Tris-HCl buffer.

-

Add varying concentrations of the this compound solution to the test wells. Add DMSO alone to the control wells.

-

Add the carbonic anhydrase working solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the pNPA substrate solution to all wells.

-

Immediately measure the absorbance at 400 nm in kinetic mode at 30-second intervals for 10-20 minutes. The rate of p-nitrophenol formation is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the inhibition type (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

-

Cell-Based Assay for Apoptosis Induction

This protocol assesses the ability of this compound to induce apoptosis in cancer cells, potentially as a consequence of carbonic anhydrase inhibition.

Materials:

-

Cancer cell line known to overexpress CA IX (e.g., HeLa, HT-29, or U87 glioblastoma cells)

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

-

Caspase-3/9 activity assay kit

Procedure:

-

Cell Culture and Treatment:

-

Culture the cancer cells to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for 24-48 hours.

-

-

Cell Viability Assay (MTT):

-

After treatment, add MTT solution to the cells and incubate.

-

Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm to determine cell viability.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Harvest the treated cells and stain with Annexin V-FITC and PI according to the kit manufacturer's instructions.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

-

Caspase Activity Assay:

-

Lyse the treated cells and measure the activity of caspase-3 and caspase-9 using a colorimetric or fluorometric assay kit.

-

Signaling Pathways and Cellular Effects

The inhibition of carbonic anhydrase, particularly the tumor-associated CA IX isoform, by this compound is proposed to induce apoptosis in cancer cells through a multi-faceted mechanism.

// Nodes GranatinB [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CAIX [label="Carbonic Anhydrase IX (CA IX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_regulation [label="Disruption of\nIntracellular pH (pHi)\nHomeostasis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acidification [label="Intracellular\nAcidification", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MMP9 [label="Inhibition of\nMMP-9 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK_p53 [label="Activation of\nERK1/2-p53 Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,rounded"];

// Edges GranatinB -> CAIX [label="Inhibits"]; CAIX -> pH_regulation [label="Maintains"]; pH_regulation -> Acidification; Acidification -> ROS; Acidification -> ERK_p53; GranatinB -> MMP9 [label="Inhibits"]; ERK_p53 -> Caspase3; ROS -> Caspase9; MMP9 -> Apoptosis [label="Contributes to\nInhibition of"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis [label="Executes"]; } .dot Figure 1. Proposed signaling pathway of this compound-induced apoptosis via carbonic anhydrase inhibition.

The primary consequence of CA IX inhibition is the disruption of intracellular pH (pHi) regulation, leading to intracellular acidification.[6][7] This acidic environment can trigger a cascade of cellular stress responses, including an increase in reactive oxygen species (ROS).[7][8] Furthermore, studies have shown that CA IX inhibition can lead to the activation of the ERK1/2-p53 signaling pathway, a critical regulator of apoptosis.[9]

A study on glioma cells has specifically implicated the inhibition of Matrix Metalloproteinase-9 (MMP-9) as a downstream effect of this compound treatment, contributing to the induction of apoptosis.[10] This is accompanied by the activation of the intrinsic apoptotic pathway, as evidenced by the activation of caspase-9 and the executioner caspase-3.[10][11] The collective impact of these events culminates in programmed cell death.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating this compound as a carbonic anhydrase inhibitor.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; isolation [label="Isolation & Purification\nof this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme_assay [label="In Vitro\nCarbonic Anhydrase\nInhibition Assay", fillcolor="#FBBC05", fontcolor="#202124"]; kinetics [label="Kinetic Analysis\n(e.g., Lineweaver-Burk)", fillcolor="#FBBC05", fontcolor="#202124"]; ic50_ki [label="Determine IC50 & Ki Values", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition_type [label="Determine Inhibition Type", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cancer Cell Culture\n(CA IX-positive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treatment with\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; viability_apoptosis [label="Cell Viability &\nApoptosis Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway_analysis [label="Signaling Pathway\nAnalysis (Western Blot,\netc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; results [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> isolation; isolation -> enzyme_assay; enzyme_assay -> kinetics; kinetics -> ic50_ki; kinetics -> inhibition_type; isolation -> cell_culture; cell_culture -> treatment; treatment -> viability_apoptosis; treatment -> pathway_analysis; viability_apoptosis -> results; pathway_analysis -> results; ic50_ki -> results; inhibition_type -> results; results -> end; } .dot Figure 2. Experimental workflow for the characterization of this compound as a carbonic anhydrase inhibitor.

Conclusion and Future Directions

This compound stands out as a promising natural compound for the development of novel carbonic anhydrase inhibitors. Its high activity and potential to induce apoptosis in cancer cells make it a compelling candidate for further investigation. Key future research should focus on:

-

Quantitative Inhibition Studies: Determining the specific IC50 and Ki values of this compound against a panel of human carbonic anhydrase isoforms, particularly the cancer-related CA IX and XII, is crucial for understanding its potency and selectivity.

-

Elucidation of Inhibition Mechanism: Detailed kinetic and structural studies are needed to definitively confirm the non-competitive mode of inhibition and to identify the specific binding site of this compound on the carbonic anhydrase enzyme.

-

In-depth Signaling Pathway Analysis: Further investigation is required to fully map the downstream signaling cascades initiated by this compound-mediated carbonic anhydrase inhibition, particularly the interplay between intracellular pH changes, ROS generation, MMP-9 inhibition, and the activation of specific apoptotic pathways in different cancer types.

-

In Vivo Efficacy Studies: Preclinical studies in animal models are essential to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

The development of potent and selective carbonic anhydrase inhibitors from natural sources like this compound holds significant potential for advancing cancer therapy and other medical applications.

References

- 1. Carbonic anhydrase inhibitors from the pericarps of Punica granatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and punicalagin from Chinese herbal medicine pomegranate peels elicit reactive oxygen species-mediated apoptosis and cell cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound on the glioma cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of this compound on the glioma cancer by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Anti-inflammatory Effects of Granatin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo anti-inflammatory properties of Granatin B, a prominent ellagitannin found in pomegranate (Punica granatum). The following sections detail the experimental evidence, methodologies, and putative mechanisms of action for this compound, offering valuable insights for its potential therapeutic development.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in preclinical models. The data presented below is derived from a key study utilizing a carrageenan-induced paw edema model in mice, a standard and widely accepted assay for evaluating acute inflammation.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 1 hr | Paw Edema Inhibition (%) at 2 hr | Paw Edema Inhibition (%) at 3 hr | Paw Edema Inhibition (%) at 4 hr | Paw Edema Inhibition (%) at 5 hr | Paw Edema Inhibition (%) at 6 hr |

| Control (Carrageenan) | - | 0 | 0 | 0 | 0 | 0 | 0 |

| This compound | 2.5 | 25.1 | 30.2 | 35.1 | 33.4 | 28.9 | 25.6 |

| This compound | 10 | 45.2 | 50.1 | 55.3 | 52.1 | 48.7 | 45.3 |

| Indomethacin (B1671933) (Positive Control) | 10 | 48.3 | 52.5 | 56.8 | 54.2 | 50.1 | 47.8 |

*p < 0.01 compared to the control group. Data is expressed as the mean percentage inhibition of paw edema.

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Levels in Edematous Paw Tissue

| Treatment Group | Dose (mg/kg) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |

| Control (Carrageenan) | - | 185.4 ± 12.3 | 0 |

| This compound | 10 | 89.7 ± 8.5 | 51.6 |

| Indomethacin (Positive Control) | 10 | 102.3 ± 9.1 | 44.8 |

*p < 0.01 compared to the control group. Data is expressed as mean ± SD.

Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema model used to assess the in vivo anti-inflammatory activity of this compound.

2.1. Animals

-

Species: Male ICR mice

-

Weight: 20-25 g

-

Acclimation: Animals were housed in a controlled environment (22 ± 1°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment with free access to standard laboratory chow and water. All animal procedures were performed in accordance with institutional animal care and use guidelines.

2.2. Induction of Inflammation

-

Acute inflammation was induced by a subplantar injection of 1% (w/v) carrageenan in saline (0.05 mL) into the right hind paw of the mice.

-

The contralateral (left) paw was injected with 0.05 mL of saline to serve as a baseline control.

2.3. Drug Administration

-

This compound was dissolved in distilled water.

-

Mice were randomly assigned to different treatment groups: vehicle control, this compound (2.5 and 10 mg/kg), and indomethacin (10 mg/kg) as a positive control.

-

The respective treatments were administered orally (p.o.) one hour prior to the carrageenan injection.

2.4. Measurement of Paw Edema

-

Paw volume was measured immediately before the carrageenan injection and at 1, 2, 3, 4, 5, and 6 hours thereafter.

-

A plethysmometer was used for accurate measurement of paw volume.

-

The degree of swelling was calculated as the difference in paw volume between the pre-injection and post-injection time points.

-

The percentage inhibition of edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

2.5. Measurement of Prostaglandin E2 (PGE2)

-

Six hours after the carrageenan injection, mice were euthanized by cervical dislocation.

-

The edematous paw tissue was excised and homogenized in a lysis buffer.

-

The homogenate was centrifuged, and the supernatant was collected.

-

PGE2 levels in the supernatant were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed anti-inflammatory mechanism of this compound and the experimental workflow.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Experimental workflow for in vivo anti-inflammatory assessment.

Mechanism of Action

This compound exerts its in vivo anti-inflammatory effects primarily through the downregulation of key pro-inflammatory mediators. The underlying mechanism is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like carrageenan, NF-κB is activated in immune cells such as macrophages. This transcription factor then translocates to the nucleus and induces the expression of pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound has been shown to inhibit the expression of both iNOS and COX-2.[1] The inhibition of iNOS leads to a decrease in the production of nitric oxide (NO), a potent vasodilator that contributes to edema formation.[1] The suppression of COX-2 activity results in reduced synthesis of prostaglandins, particularly PGE2, which are key mediators of inflammation, pain, and fever.[1][2] The significant reduction in PGE2 levels in the edematous paw tissue of this compound-treated mice corroborates this mechanism.[2][3]

In addition to these effects, other studies on pomegranate extracts and their constituents suggest potential roles in modulating other inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathways.[4] Furthermore, the antioxidant properties of this compound may contribute to its anti-inflammatory effects by quenching reactive oxygen species (ROS) that can perpetuate the inflammatory response.[5][6]

Conclusion and Future Directions

The available in vivo data strongly support the anti-inflammatory potential of this compound.[1] It demonstrates a dose-dependent reduction in acute inflammation, comparable to the effects of the conventional non-steroidal anti-inflammatory drug (NSAID), indomethacin.[3] The mechanism of action is linked to the inhibition of iNOS and COX-2 expression, leading to decreased production of nitric oxide and prostaglandins.[1]

For drug development professionals, this compound represents a promising natural compound for the development of novel anti-inflammatory agents. Further research is warranted to:

-

Elucidate the detailed molecular interactions of this compound with its targets.

-

Evaluate its efficacy in chronic models of inflammation (e.g., arthritis).

-

Conduct comprehensive pharmacokinetic and toxicological studies to assess its safety profile and bioavailability.

-

Explore its potential in topical formulations for localized inflammatory conditions.

This technical guide provides a solid foundation for researchers and scientists to build upon in the exploration of this compound as a therapeutic candidate for inflammatory diseases.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound and punicalagin from Chinese herbal medicine pomegranate peels elicit reactive oxygen species-mediated apoptosis and cell cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Granatin B: A Potential Therapeutic Agent for Glioma Through Induction of Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glioblastoma is a highly aggressive and malignant form of brain cancer with a grim prognosis. The development of novel therapeutic strategies that can effectively target glioma cells is a critical area of research. Granatin B, a compound belonging to the ellagitannin class, has emerged as a promising candidate due to its demonstrated anti-proliferative and pro-apoptotic effects on glioma cells. This technical guide provides a comprehensive overview of the current understanding of this compound-induced apoptosis in glioma cells, focusing on the underlying molecular mechanisms, quantitative effects, and detailed experimental protocols.

Quantitative Analysis of this compound's Effects on Glioma Cells

The anti-cancer effects of this compound on glioma cells have been quantified through various in vitro assays. The U87 human glioma cell line is a commonly used model in these studies. The data presented below summarizes the dose-dependent effects of this compound on cell viability, apoptosis induction, caspase activation, and matrix metalloproteinase-9 (MMP9) expression.[1][2]

Table 1: Effect of this compound on the Viability of U87 Glioma Cells (MTT Assay) [1]

| This compound Concentration (µM) | Cell Viability (%) - Day 1 | Cell Viability (%) - Day 2 | Cell Viability (%) - Day 3 |

| 0 | 100 | 100 | 100 |

| 20 | ~95 | ~90 | ~85 |

| 40 | ~85 | ~70 | ~60 |

| 80 | ~75 | ~55 | ~40 |

| *Data are approximated from graphical representations in the source literature. *P<0.01 vs this compound 0 µM. |

Table 2: Induction of Apoptosis in U87 Glioma Cells by this compound (Annexin V-FITC/PI Staining) [1]

| This compound Concentration (µM) | Apoptotic Cells (%) |

| 0 | ~5 |

| 20 | ~15 |

| 40 | ~25 |

| 80 | ~40** |

| *Data are approximated from graphical representations in the source literature. *P<0.01 vs this compound 0 µM. |

Table 3: Activation of Caspases in U87 Glioma Cells by this compound [1]

| This compound Concentration (µM) | Relative Caspase-3 Activity | Relative Caspase-9 Activity |

| 0 | 1.0 | 1.0 |

| 20 | ~1.5 | ~1.8*** |

| 40 | ~2.2 | ~2.5 |

| 80 | ~3.0** | ~3.2 |

| *Activity is presented as fold change relative to the 0 µM control. Data are approximated from graphical representations in the source literature. **P<0.05, **P<0.01 vs this compound 0 µM. |

Table 4: Effect of this compound on MMP9 Protein Expression in U87 Glioma Cells (Gelatin Zymography) [1]

| This compound Concentration (µM) | Relative MMP9 Expression |

| 0 | 1.0 |

| 20 | ~0.8 |

| 40 | ~0.6 |

| 80 | ~0.4** |

| Expression is presented as fold change relative to the 0 µM control. Data are approximated from graphical representations in the source literature. **P<0.05, **P<0.01 vs this compound 0 µM. |

Molecular Mechanism of this compound-Induced Apoptosis

Current evidence suggests that this compound induces apoptosis in glioma cells through the intrinsic mitochondrial pathway.[1] This is supported by the significant activation of caspase-9, a key initiator caspase in this pathway.[1] The activation of caspase-9 subsequently leads to the activation of the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[1]

Furthermore, a novel aspect of this compound's mechanism of action is its ability to inhibit the expression of Matrix Metalloproteinase-9 (MMP9).[1] The reversal of this compound's effects by an MMP9 agonist confirms that the inhibition of MMP9 is a crucial step in the induction of apoptosis.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effects of this compound on glioma cells.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed U87 glioma cells into a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, and 80 µM) and incubate for the desired time periods (e.g., 24, 48, and 72 hours).[1]

-

MTT Addition: After the incubation period, add 50 µl of MTT solution (5 mg/ml in phosphate-buffered saline) to each well.[1]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

-

Solubilization: Carefully remove the supernatant and add 200 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation: Seed and treat U87 cells with this compound as described for the MTT assay.[1]

-

Harvesting: After treatment, harvest the cells using trypsinization.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/ml.

-

Staining: Transfer 100 µl of the cell suspension to a new tube and add 5 µl of FITC Annexin V and 5 µl of Propidium Iodide (PI).[1]

-

Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[1]

-

Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Caspase Activity Assay

This colorimetric assay measures the activity of caspase-3 and caspase-9, key proteases in the apoptotic cascade.

Protocol:

-

Cell Preparation: Seed U87 cells in 6-well plates at a density of 1x10⁶ cells/well and treat with this compound for 48 hours.[1]

-

Cell Lysis: Lyse the cells with the provided cell lysis buffer and incubate for 30 minutes.[1]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Caspase Reaction: In a 96-well plate, incubate a standardized amount of protein from each sample with the appropriate caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA) colorimetric substrate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase activity.

MMP9 Expression Analysis (Gelatin Zymography)

Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinolytic enzymes like MMP9.

Protocol:

-

Sample Preparation: Seed and treat U87 cells as described for the caspase assay. After 48 hours, collect the cell culture supernatant.[1]

-

Electrophoresis: Mix 20 µl of the supernatant with an equal volume of non-reducing sample buffer and perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel co-polymerized with gelatin.[1]

-

Incubation: After electrophoresis, incubate the gel in a developing buffer at 37°C for 12 hours to allow for enzymatic activity.[1]

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250, followed by destaining. Areas of MMP9 activity will appear as clear bands against a blue background.[1]

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-glioma agent by effectively inducing apoptosis in glioma cells. The mechanism of action involves the activation of the intrinsic mitochondrial pathway, mediated by caspase-9 and -3, and a novel pathway involving the inhibition of MMP9 expression. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound.

Future research should focus on elucidating the upstream signaling events that lead to the activation of the intrinsic apoptotic pathway and the downregulation of MMP9. Investigating the potential involvement of other signaling cascades, such as the PI3K/Akt and MAPK pathways, could provide a more complete understanding of this compound's mechanism of action. Furthermore, in vivo studies are necessary to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical models of glioma.

References

Granatin B's Impact on Cell Cycle Arrest Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granatin B, a prominent ellagitannin found in pomegranates, has demonstrated notable anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced cell cycle arrest, with a specific focus on its effects on S-phase progression. This document synthesizes current research findings, presents quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and workflows involved.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Targeting the cell cycle machinery is a key strategy in cancer therapy. This compound has emerged as a promising natural compound with the ability to halt the proliferation of cancer cells by inducing cell cycle arrest. Mechanistic studies have revealed that this compound's effects are largely mediated by the generation of reactive oxygen species (ROS), which act as signaling molecules to disrupt normal cell cycle progression. This guide will delve into the specific pathways affected by this compound, providing a technical resource for researchers in oncology and drug development.

This compound-Induced S-Phase Cell Cycle Arrest

Current evidence strongly indicates that this compound primarily induces cell cycle arrest in the S-phase in colorectal cancer cells. This is a critical phase where DNA replication occurs, and its disruption can lead to genomic instability and cell death. The primary mechanism underlying this S-phase arrest is the induction of intracellular ROS.

Quantitative Data on Cell Cycle Distribution

| Treatment (48h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control (0 µM) | 51.58% | 36.78% | 11.64% | |

| Punicalagin (50 µM) | 43.79% | 50.25% | 5.96% | |

| Punicalagin (100 µM) | - | - | - |

Note: The study on Punicalagin in HepG2 cells showed a significant increase in the S-phase population, corroborating the S-phase arrest mechanism observed with this compound in HT-29 cells.

Molecular Signaling Pathways

The induction of ROS by this compound triggers a cascade of signaling events that ultimately leads to S-phase arrest. While the precise pathway for this compound is still under investigation, the known effects of ROS on cell cycle regulation allow for the postulation of a likely mechanism involving key S-phase regulatory proteins.

Proposed Signaling Pathway of this compound-Induced S-Phase Arrest

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to S-phase cell cycle arrest.

Pathway Description:

-

ROS Induction: this compound enters the cell and induces the production of reactive oxygen species (ROS).

-

Oxidative DNA Damage: The increased ROS levels lead to oxidative damage to DNA, creating single-strand breaks and other lesions.

-

ATR/Chk1 Pathway Activation: This DNA damage is sensed by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates the checkpoint kinase Chk1. Activated Chk1 can then inhibit the activity of the Cyclin E/CDK2 complex, a key driver of S-phase progression.

-

p53 Activation: ROS can also lead to the activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate the cyclin-dependent kinase inhibitor p21.

-

Inhibition of Cyclin E/CDK2: p21 directly binds to and inhibits the Cyclin E/CDK2 complex.

-

S-Phase Arrest: The combined inhibition of the Cyclin E/CDK2 complex by both the ATR/Chk1 and p53/p21 pathways prevents the phosphorylation of substrates necessary for DNA replication, leading to an arrest of the cell cycle in the S-phase.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the effects of this compound on cell cycle arrest.

Cell Culture and Treatment

-

Cell Line: HT-29 human colorectal adenocarcinoma cells.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Cells are seeded at a desired density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of adherent cells stained with propidium (B1200493) iodide (PI).

Materials:

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with this compound for the desired time, the culture medium is collected. Adherent cells are washed with PBS, and then detached using Trypsin-EDTA. The trypsin is neutralized with the collected culture medium.

-

Cell Pelleting: The cell suspension is centrifuged at 300 x g for 5 minutes. The supernatant is discarded, and the cell pellet is washed once with cold PBS.

-

Fixation: The cell pellet is resuspended in 1 mL of cold PBS. While gently vortexing, 4 mL of ice-cold 70% ethanol is added dropwise to fix the cells. The cells are incubated at -20°C for at least 2 hours (or overnight).

-

Staining: The fixed cells are centrifuged at 500 x g for 5 minutes, and the ethanol is decanted. The cell pellet is washed twice with PBS. The pellet is then resuspended in 500 µL of PI staining solution containing RNase A.

-

Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

-